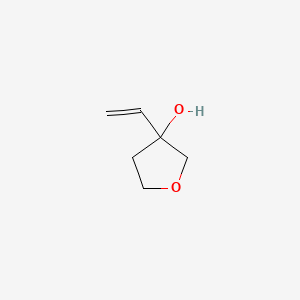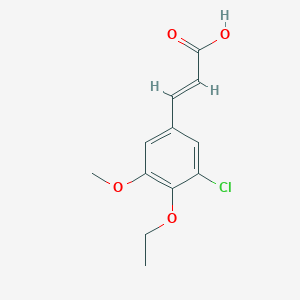
Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by heterocyclization of various substrates .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol and a density of 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate and its derivatives play a significant role in organic synthesis, offering pathways to create complex molecules with potential biological activities. For instance, the highly efficient one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights the utility of thiophene derivatives in synthesizing pharmacologically relevant compounds. This method provides a mild, convenient operation with excellent yields and is environmentally benign, illustrating the compound's versatility in facilitating diverse chemical transformations (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial and Antifungal Applications
The compound has shown promise in the synthesis of derivatives with potent antimicrobial and antifungal properties. Research indicates that certain derivatives exhibit more potent activity than standard drugs against various microbial strains, demonstrating their potential as novel anti-microbial agents (Y. Mabkhot et al., 2015). Such findings underscore the importance of thiophene derivatives in developing new therapeutic options for infectious diseases.
Anti-proliferative and Tumor Cell Selectivity
Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate derivatives have demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This includes a novel class of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma and prostate cancer cells. These compounds show potential for targeted cancer therapy due to their high selectivity and potency at inhibiting tumor cell growth (Joice Thomas et al., 2017).
Contribution to Heterocyclic Chemistry
The synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity illustrates the compound's role in expanding the repertoire of heterocyclic chemistry. These efforts aim to produce cyclized systems with significant biological activities, emphasizing the strategic importance of thiophene derivatives in medicinal chemistry and drug discovery processes (R. Mohareb et al., 2016).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods, novel structural prototypes, and more effective pharmacological activities.
properties
IUPAC Name |
ethyl 3-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(13-19(29-21)16-7-5-4-6-8-16)23-20(24)14-30(26,27)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZRABSSYZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2-[(cycloheptylideneamino)oxy]-](/img/structure/B2649831.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)
![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)
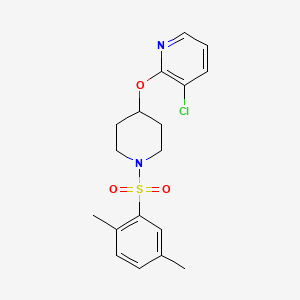

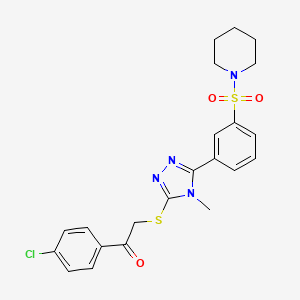

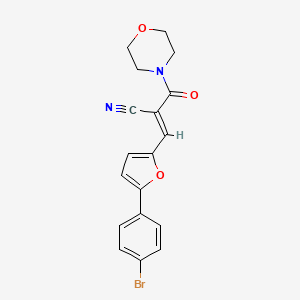

![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)
